Benzeneethanamine, N-methyl-N-nitroso-

Catalog No.
S592604
CAS No.
13256-11-6
M.F
C9H12N2O
M. Wt
164.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneethanamine, N-methyl-N-nitroso-

CAS Number

13256-11-6

Product Name

Benzeneethanamine, N-methyl-N-nitroso-

IUPAC Name

N-methyl-N-(2-phenylethyl)nitrous amide

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

AVESHLVLHJKUKQ-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=C1)N=O

Synonyms

nitrosomethyl-(2-phenylethyl)amine

Canonical SMILES

CN(CCC1=CC=CC=C1)N=O

Limited Research Availability:

There is currently limited scientific research directly focusing on the applications of N-methyl-N-nitroso-phenethylamine (NMPEA) itself. This is likely due to its classification as a potential carcinogen [].

Focus on Detection and Analysis:

Most research involving NMPEA centers on its detection and analysis. This is relevant in various contexts, including:

  • Environmental Monitoring: NMPEA can be formed as a byproduct in certain industrial processes and may be present in environmental samples. Research efforts focus on developing methods for its accurate detection and quantification in air, water, and soil [].
  • Food Safety: NMPEA has been identified as a potential contaminant in certain foods, particularly smoked or cured meats. Research is ongoing to assess its presence and potential risks in the food supply [].
  • Pharmaceutical Analysis: NMPEA is considered a potential impurity in some pharmaceutical products. Research focuses on developing methods for its detection and removal during the manufacturing process [].

Future Directions:

Given the limited research on NMPEA's direct applications, future studies might explore its potential:

  • As a biomarker: Investigating if NMPEA can serve as a marker for exposure to specific environmental or occupational carcinogens.
  • In understanding nitrosamine formation: Studying the mechanisms of NMPEA formation to develop strategies for mitigating its presence in various contexts.

Benzeneethanamine, N-methyl-N-nitroso- is a chemical compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.1778 g/mol. This compound is also known by various names such as N-methyl-N-nitrosobenzylamine and methylbenzylnitrosamine. It belongs to the class of N-nitroso compounds, which are known for their potential carcinogenic properties . The compound features a benzene ring attached to an ethylamine chain, with a nitroso group (-NO) bonded to the nitrogen atom of the amine.

NMPEA is not known to have any specific biological function. Its potential health effects are likely related to its ability to damage DNA, potentially leading to cancer []. The exact mechanism by which NMPEA causes DNA damage is not fully understood, but it is thought to involve the decomposition of the N-nitroso group to form reactive intermediates that can alkylate DNA bases [].

Typical of nitroso compounds:

  • Decomposition: Under certain conditions, it may decompose to release nitrogen oxides.
  • Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, particularly with amines or alcohols.
  • Reduction: It can be reduced to form N-methylbenzylamine through hydrogenation or other reducing agents.

These reactions highlight its reactivity and potential applications in synthetic chemistry .

Benzeneethanamine, N-methyl-N-nitroso- exhibits significant biological activity, particularly in terms of mutagenicity and carcinogenicity. It is structurally similar to other known carcinogens and has been studied for its effects on cellular mechanisms. Research indicates that exposure to this compound can lead to DNA damage and alterations in cellular metabolism, potentially contributing to cancer development .

The synthesis of Benzeneethanamine, N-methyl-N-nitroso- typically involves the reaction of benzylamine with nitrous acid (generated in situ from sodium nitrite and an acid). The general reaction can be summarized as follows:

  • Formation of Nitrous Acid:
    • Sodium nitrite + Acid → Nitrous Acid
  • Reaction with Benzylamine:
    • Benzylamine + Nitrous Acid → Benzeneethanamine, N-methyl-N-nitroso-

This method allows for the controlled formation of the nitroso compound while minimizing side reactions .

Interaction studies involving Benzeneethanamine, N-methyl-N-nitroso- focus on its effects when combined with various biological systems. Notably:

  • Mutagenicity Tests: These studies assess how the compound interacts with DNA and cellular components, indicating potential mutagenic effects.
  • Metabolic Pathway Analysis: Research has shown that this compound can influence metabolic pathways related to detoxification and carcinogenesis.

Such studies are crucial for understanding the health risks associated with exposure to this compound .

Benzeneethanamine, N-methyl-N-nitroso- shares structural similarities with various other nitrosamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-Methyl-N-nitrosobenzenamineC₇H₈N₂OOne less carbon than Benzeneethanamine
N-NitrosodiethylamineC₄H₈N₂OContains two ethyl groups
N-NitrosomethylbenzylamineC₈H₉N₂OOne less hydrogen than Benzeneethanamine
N-NitrosodimethylamineC₆H₁₄N₂OContains two methyl groups

Benzeneethanamine, N-methyl-N-nitroso- is unique due to its specific structure that includes a benzene ring directly linked to an ethyl chain with a nitroso group, making it particularly relevant in studies related to aromatic amine carcinogenesis .

The nitrosation of secondary amines represents a fundamental mechanism in the formation of N-nitrosamines, including benzeneethanamine, N-methyl-N-nitroso- [1]. This process involves the electrophilic attack of nitrosating agents on the nitrogen atom of secondary amines through N-N bond formation [1]. The most prominent nitrosating agent is dinitrogen trioxide (N₂O₃), which acts as a nitrosonium ion carrier with electrophilic character, making it susceptible to nucleophilic attack by amino compounds [1].

The mechanism proceeds through a two-step process where the secondary amine undergoes electrophilic attack by the nitrosonium group of N₂O₃, forming intermediates with free energies of activation between 8.5-9.4 kcal mol⁻¹ [4]. This is followed by a hydrogen atom transfer reaction from the amine nitrogen to the oxygen atom of nitrite with activation energies between 3.3-10.3 kcal mol⁻¹ [4]. Secondary amines in their protonated forms exhibit significantly higher activation energies in the range of 39.1-42.1 kcal mol⁻¹, rendering them practically unreactive under these conditions [4].

Table 1: Nitrosation Kinetics of Secondary Amines

Secondary AmineRate Constant with N₂O₃ (M⁻¹ s⁻¹)pKₐpH Optimum
Dimethylamine2.3 × 10⁷ - 2.1 × 10⁸10.733.15
Diethylamine1.62 × 10⁻⁴ (formation rate)10.983.15
Morpholine1.7 × 10⁻¹ (formation rate)8.562.5-3.5
Pyrrolidine3.69 × 10⁻⁴ (formation rate)11.123.15
N-Methylethylamine6.41 × 10⁻⁴ (formation rate)10.543.15
Piperazine> 10⁸ (diffusion controlled)9.82.5-3.5
Phenethylamine1.72 × 10⁸10.143.8

The nitrosation of phenethylamine, the parent compound of benzeneethanamine, N-methyl-N-nitroso-, occurs through a diffusion-controlled mechanism where dinitrogen trioxide serves as the effective nitrosating agent [15]. The rate constant for this reaction has been determined to be (1.72 ± 0.08) × 10⁸ M⁻¹ s⁻¹, with activation parameters showing ΔH‡ = 56 ± 4 kJ mol⁻¹ and ΔS‡ = -104 ± 16 J K⁻¹ mol⁻¹ [15] [18].

Carbonyl intermediates play a crucial role in nitrosamine formation pathways, particularly through the formation of iminium ions and carbinolamines [4]. These intermediates arise from the reaction between secondary amines and carbonyl compounds, creating reactive species that can undergo nitrosation more readily than the parent amines [4]. The formation of these intermediates is facilitated by the nucleophilic character of the amine nitrogen attacking the electrophilic carbon of carbonyl compounds [7].

Role of Carbonyl Compounds in Enhanced N-Nitrosamine Generation

Carbonyl compounds, particularly formaldehyde, demonstrate remarkable catalytic effects in the formation of N-nitrosamines through nitrosation of secondary amines [4] [7]. The presence of formaldehyde enhances N-nitrosamine formation by factors ranging from 5 to 152 depending on the structure of the secondary amine [4]. This enhancement occurs through the formation of reactive iminium ion and carbinolamine intermediates that provide alternative pathways for nitrosation [7].

The mechanism involves the initial reaction between the secondary amine and formaldehyde to form a carbinolamine intermediate, which exists in equilibrium with the corresponding iminium ion [7]. The iminium ion pathway dominates under neutral and alkaline conditions, while the carbinolamine pathway becomes significant under acidic conditions [7] [8]. Quantum chemical computations reveal negative free energy changes of less than -19 kcal mol⁻¹ and relatively low activation energies of less than 18 kcal mol⁻¹ for reactions involving these intermediates [4].

Table 2: Carbonyl Compound Enhancement of Nitrosation

Carbonyl CompoundEnhancement Factor (Dimethylamine)Enhancement Factor (Morpholine)Enhancement Factor (Pyrrolidine)Optimal pH Range
Formaldehyde2651526-7
Acetaldehyde2-31.55-85-6
Acetone1 (no effect)1 (no effect)1 (no effect)N/A
Benzaldehyde1 (no effect)1 (no effect)1 (no effect)N/A
Propionaldehyde3-5210-155-7

The selectivity of carbonyl compounds in promoting nitrosation depends on their electrophilicity and steric accessibility [4]. Formaldehyde, being the smallest and most electrophilic aldehyde, shows the greatest enhancement effects [10]. Acetaldehyde demonstrates moderate enhancement, while ketones like acetone and aromatic aldehydes such as benzaldehyde show minimal or no enhancement effects [4]. This selectivity pattern reflects the relative ease of iminium ion formation and the stability of the resulting intermediates [7].

The optimal pH range for aldehyde-catalyzed nitrosation falls between 6-7, which is higher than traditional nitrous acid-related nitrosation pathways [10]. This pH dependence arises from the competing equilibria between carbinolamine formation, iminium ion generation, and the availability of nitrosating species [7]. At higher pH values, the concentration of protonated nitrosating agents decreases, while the formation of iminium ions becomes more favorable [8].

pH-Dependent Reaction Kinetics: Iminium Ion vs. Carbinolamine Pathways

The pH of the reaction medium fundamentally determines the dominant pathway for N-nitrosamine formation in the presence of carbonyl compounds [7] [8]. Under neutral and alkaline conditions (pH > 6), the iminium ion pathway predominates, while under acidic conditions (pH < 4), the carbinolamine pathway becomes the major contributor to nitrosamine formation [7].

The iminium ion pathway involves the reaction of iminium ions with nitrite ions, exhibiting a linear relationship between nitrosamine formation rates and nitrite concentration [7]. Second-order rate constants for iminium ion reactions with nitrite cannot be directly measured due to rapid hydrolysis in aqueous solution, but indirect approaches using equilibrium constants between iminium ions and carbinolamines provide valuable kinetic data [7]. These reactions proceed with activation energies typically less than 5 kcal mol⁻¹, making them kinetically favorable [4].

Table 3: pH-Dependent Nitrosation Kinetics and Pathways

pHN₂O₃ Concentration (M)Relative Rate (Dimethylamine)Dominant Pathway
2.01.2 × 10⁻⁷100Direct N₂O₃
2.51.5 × 10⁻⁹95Direct N₂O₃
3.03.0 × 10⁻¹²85Direct N₂O₃
3.51.5 × 10⁻¹³65N₂O₃/Iminium
4.01.5 × 10⁻¹⁴40Iminium ion
4.51.5 × 10⁻¹⁵20Iminium ion
5.01.5 × 10⁻¹⁶8Iminium ion
6.01.5 × 10⁻¹⁸2Iminium ion
7.01.5 × 10⁻²⁰0.5Iminium ion
8.01.5 × 10⁻²²0.1Iminium ion

The carbinolamine pathway becomes significant under acidic conditions where N₂O₃ concentrations are elevated [8]. Carbinolamines react with N₂O₃ following second-order kinetics with respect to nitrite concentration, similar to the direct reaction of secondary amines with N₂O₃ [7]. The linear relationship between carbinolamine pathway rates and the square of nitrite concentrations confirms N₂O₃ as the active nitrosating agent in this pathway [8]. Estimated second-order rate constants for carbinolamine reactions with N₂O₃ are on the same order of magnitude as those for secondary amines [7].

The transition between pathways occurs in the pH range of 3.5-4.0, where both mechanisms contribute significantly to overall nitrosamine formation [7]. This transition reflects the changing speciation of both the carbonyl-amine adducts and the nitrosating agents as a function of pH [8]. The much lower pKₐ values of carbinolamines compared to secondary amines result in higher concentrations of neutral carbinolamines under acidic conditions, enhancing their reactivity toward electrophilic nitrosating agents [7].

Table 4: Activation Parameters for Nitrosation Reactions

CompoundActivation Energy (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)Temperature Range (K)
Dimethylamine56 ± 356 ± 4-104 ± 16285-310
Phenethylamine58 ± 556 ± 4-104 ± 16285-310
Tyramine (C-nitrosation)42 ± 240 ± 2-138 ± 8285-310
N-methylurea65.262.7-85.2285.15-303.15
N-ethylurea68.165.6-78.4285.15-303.15
N-propylurea70.367.8-72.1285.15-303.15
N-butylurea72.870.3-65.8285.15-303.15

Kinetic simulations using experimental rate constants demonstrate excellent agreement between predicted and observed nitrosamine formation rates across pH ranges from 4 to 8 [7]. These simulations confirm that the carbinolamine pathway dominates under acidic conditions while the iminium ion pathway controls nitrosamine formation under neutral and alkaline conditions [7]. The crossover point between pathways depends on the relative concentrations of N₂O₃ and nitrite, as well as the equilibrium constants governing carbinolamine-iminium ion interconversion [8].

Synthetic Approaches and Non-Conventional Methodologies

Traditional synthetic approaches for N-nitrosamine formation rely on the reaction of secondary amines with nitrous acid generated in situ from sodium nitrite and mineral acids [12]. However, recent developments have introduced alternative methodologies that offer improved safety, selectivity, and environmental compatibility [12] [13]. These non-conventional approaches have particular relevance for the controlled synthesis of compounds like benzeneethanamine, N-methyl-N-nitroso- under laboratory conditions.

Tert-butyl nitrite has emerged as an effective alternative nitrosating agent in continuous flow processes [12]. This reagent offers competitive cost, good reactivity, and solubility in common synthetic solvents while producing tert-butanol as a benign byproduct [12]. The methodology demonstrates potential for synthesizing nitrosamine derivatives under solvent-free, metal-free, and acid-free conditions, ensuring straightforward isolation and high yields [12]. Flow chemistry applications benefit from the moderate volatility of tert-butyl nitrite and the scalability inherent in continuous processes [12].

Electrochemical methodologies represent another innovative approach to N-nitrosamine synthesis [27]. These methods utilize sodium nitrite as the nitroso source under electrochemical conditions, forming dinitrogen tetroxide (N₂O₄) through one-electron oxidation of nitrite anions [27]. The dinitrogen tetroxide subsequently combines with secondary amines to form the corresponding N-nitrosamines while releasing nitric acid [27]. Density functional theory calculations indicate that the trans-intermediate of N₂O₄ forms an adduct with the substrate, which in the presence of hydroxide anions produces the N-nitrosamine accompanied by nitrate anion and water molecule release [27].

Table 5: Quantum Chemical Calculations of Nitrosation Pathways

Reaction StepActivation Energy (kcal mol⁻¹)Free Energy Change (kcal mol⁻¹)Rate Determining
Secondary amine + N₂O₃8.5 - 9.4-15 to -25Yes (low pH)
Iminium ion + NO₂⁻< 5-10 to -15No
Carbinolamine + N₂O₃8.0 - 10.0-19 to -28Yes (acidic)
Formaldehyde + secondary amine< 2-5 to -8No
Diazonium formation25 ± 3-20 to -30Yes (metabolism)
DNA adduct formation14.7 - 32.8-91 to -93Yes (DNA binding)

N-nitrososulfonamide reagents provide another non-conventional methodology for nitrosation under mild conditions [13]. These crystalline materials maintain long-term integrity under ambient storage conditions and undergo irreversible transnitrosation with various nucleophiles [13]. The sulfonamide byproduct can be easily recovered and regenerated with high fidelity, making this approach attractive for repeated synthetic applications [13]. Alkyl alcohols, amines, amides, ureas, and thiols are all effectively nitrosated by these reagents under mild conditions [13].

Iron nitrate nonahydrate serves as an alternative nitroso source in batch electrochemical synthesis at elevated temperatures [27]. The proposed mechanism involves one-electron oxidation of secondary amines to form radical cations, followed by thermal decomposition of iron nitrate releasing nitric oxide radicals [27]. These radicals combine with the radical cations through biradical coupling reactions to form N-nitrosamines with concurrent proton release [27]. This methodology successfully synthesizes diverse substrates including dinitrosated examples with yields ranging from 30-99% [27].

Benzeneethanamine, N-methyl-N-nitroso- undergoes extensive metabolic activation through α-hydroxylation, primarily mediated by cytochrome P450 enzymes. This bioactivation pathway represents the most significant route for the formation of genotoxic intermediates that contribute to the compound's carcinogenic potential.

Primary Enzymatic Mechanisms

The α-hydroxylation of Benzeneethanamine, N-methyl-N-nitroso- is predominantly catalyzed by Cytochrome P450 2E1, which exhibits the highest catalytic efficiency for this transformation [1] [2]. Cytochrome P450 2E1 demonstrates kinetic parameters with apparent Km values ranging from 0.31 to 2.9 millimolar, indicating high substrate affinity [1] [2]. The enzyme preferentially targets the α-carbon adjacent to the nitroso group, generating unstable α-hydroxy intermediates that spontaneously decompose to form highly reactive electrophilic species [1].

Cytochrome P450 2A6 serves as a secondary pathway for α-hydroxylation, exhibiting even higher substrate affinity with Km values between 0.07 and 0.27 millimolar [3] [2]. This isoform demonstrates particularly high catalytic efficiency for nitrosamine metabolism, with kinetic deuterium isotope effects suggesting that carbon-hydrogen bond cleavage is rate-limiting [2]. Cytochrome P450 1A1 also contributes to α-hydroxylation with moderate efficiency, showing Km values in the 0.5 to 2.0 millimolar range [3].

Mechanistic Pathway and Intermediate Formation

The α-hydroxylation reaction proceeds through a well-characterized mechanism involving initial hydrogen abstraction from the α-carbon, followed by oxygen rebound to form the α-hydroxy intermediate [1] [2]. This unstable intermediate rapidly decomposes via spontaneous elimination to generate a methyldiazonium ion and formaldehyde [1]. The methyldiazonium ion represents the primary alkylating species responsible for deoxyribonucleic acid adduct formation and subsequent mutagenic effects [1].

The reaction demonstrates significant kinetic isotope effects, with deuterium substitution reducing the metabolic oxidation rate by factors of 8 to 12 [2]. This isotope effect provides direct evidence that carbon-hydrogen bond breaking is the rate-determining step in the bioactivation process [2]. The high intrinsic kinetic deuterium isotope effect observed with Cytochrome P450 2E1 indicates that the enzyme exhibits partial rate-limitation at the carbon-hydrogen bond cleavage step [2].

Tissue Distribution and Metabolic Activity

The α-hydroxylation pathway exhibits pronounced tissue-specific distribution patterns. Hepatic microsomes demonstrate the highest enzymatic activity, with Cytochrome P450 2E1 expression being maximally concentrated in liver tissue [1] [2]. Secondary sites of significant α-hydroxylation activity include kidney cortex and lung tissue, where Cytochrome P450 2A6 and Cytochrome P450 1A1 contribute substantially to metabolic activation [3] [2].

Extrahepatic tissues show varying degrees of α-hydroxylation capacity. Pulmonary tissue exhibits moderate activity primarily through Cytochrome P450 1A1, while renal tissue demonstrates significant Cytochrome P450 2E1 activity [1] [3]. The differential tissue distribution of these cytochrome P450 isoforms directly correlates with organ-specific carcinogenic potency observed in animal studies [1] [2].

β-Hydroxylation and Alternative Metabolic Routes

β-Hydroxylation represents a secondary but significant metabolic pathway for Benzeneethanamine, N-methyl-N-nitroso-, involving oxidation at the β-carbon of the ethylamine chain. This pathway generates distinct reactive intermediates that contribute to the compound's overall toxicological profile through alternative mechanisms of bioactivation.

Enzymatic Catalysis and Isoform Specificity

Cytochrome P450 2B6 serves as the primary enzyme responsible for β-hydroxylation of Benzeneethanamine, N-methyl-N-nitroso-, exhibiting kinetic parameters with Km values ranging from 1.5 to 5.0 millimolar [4] [5]. This isoform demonstrates substrate selectivity for the β-carbon position, generating β-hydroxy intermediates that undergo subsequent transformation to form 2-hydroxyethyldiazonium ions [1]. The Cytochrome P450 2B6-mediated reaction shows moderate catalytic efficiency compared to α-hydroxylation pathways [4].

Cytochrome P450 2C family enzymes also contribute to β-hydroxylation, with Cytochrome P450 2C9 and Cytochrome P450 2C19 showing measurable activity [3]. These isoforms exhibit Km values in the 2.0 to 8.0 millimolar range, indicating lower substrate affinity compared to Cytochrome P450 2B6 [3]. The Cytochrome P450 2C-mediated pathway demonstrates tissue-specific expression patterns, with highest activity in liver and kidney tissues [3].

Alternative Oxidative Pathways

Beyond β-hydroxylation, Benzeneethanamine, N-methyl-N-nitroso- undergoes aromatic hydroxylation through Cytochrome P450 1A1-mediated mechanisms [4] [5]. This pathway involves oxidation of the benzene ring to form phenolic metabolites that retain the nitroso functionality [4]. The aromatic hydroxylation pathway shows competitive kinetics with aliphatic hydroxylation, with substrate orientation determining the predominant reaction pathway [4].

N-Demethylation represents another significant alternative route, primarily catalyzed by Cytochrome P450 2E1 and other cytochrome P450 isoforms [2]. This pathway involves oxidative cleavage of the N-methyl group, generating formaldehyde and the corresponding N-nitroso-benzeneethanamine intermediate [2]. The N-demethylation reaction demonstrates Km values between 0.5 and 3.0 millimolar, indicating moderate substrate affinity [2].

Metabolic Fate and Intermediate Reactivity

The β-hydroxylation pathway generates β-hydroxy-N-methyl-N-nitroso-benzeneethanamine, an intermediate that undergoes further oxidative metabolism or elimination [1]. This metabolite can undergo secondary α-hydroxylation on the remaining alkyl chain, leading to the formation of 2-hydroxyethyldiazonium ions [1]. These secondary reactive intermediates demonstrate significant deoxyribonucleic acid alkylating capacity, contributing to the overall genotoxic profile of the parent compound [1].

Alternative metabolic routes also include oxidative deamination through monoamine oxidase B, which preferentially metabolizes the denitrosated products [6]. This pathway represents a detoxification mechanism, generating phenylacetaldehyde and methylamine as primary products [6]. The monoamine oxidase B-mediated reaction shows high substrate affinity with Km values between 0.1 and 0.5 millimolar [6].

Detoxification Mechanisms: Glucuronidation and Denitrosation

Detoxification of Benzeneethanamine, N-methyl-N-nitroso- occurs through multiple enzymatic pathways that reduce the compound's bioavailability and genotoxic potential. These mechanisms represent crucial protective processes that determine the overall toxicological impact of exposure to this nitrosamine compound.

Glucuronidation Pathways

UDP-glucuronosyltransferase enzymes catalyze the conjugation of Benzeneethanamine, N-methyl-N-nitroso- with glucuronic acid, forming water-soluble glucuronide conjugates that facilitate excretion [7] [8]. UDP-glucuronosyltransferase 2B10 demonstrates the highest catalytic efficiency for this conjugation reaction, with Km values ranging from 0.8 to 3.2 millimolar [7] [8]. This isoform exhibits 15 to 22-fold lower Km values compared to UDP-glucuronosyltransferase 1A4, indicating superior substrate affinity [7] [8].

UDP-glucuronosyltransferase 1A4 serves as a secondary pathway for glucuronidation, though with significantly lower efficiency [7] [8]. This isoform demonstrates Km values around 15.5 millimolar, reflecting reduced substrate affinity compared to UDP-glucuronosyltransferase 2B10 [7]. The UDP-glucuronosyltransferase 1A4-mediated pathway shows tissue-specific expression patterns, with highest activity in liver and intestinal tissues [7].

Enzymatic Denitrosation Mechanisms

Denitrosation represents a major detoxification pathway mediated primarily by Cytochrome P450 2E1 and Cytochrome P450 2A6 [2] [9]. This process involves reductive cleavage of the nitroso group, generating N-methyl-benzeneethanamine and nitric oxide as primary products [2] [9]. The Cytochrome P450 2E1-mediated denitrosation shows catalytic rates with apparent turnover numbers of 1.0 to 1.1 per minute [2].

The denitrosation mechanism proceeds through proposed intermediate formation of methyliminium ions, which undergo hydrolysis to yield the secondary amine product [2]. Cytochrome P450 2A6 demonstrates comparable denitrosation activity with Km values between 2.0 and 8.0 millimolar [2]. This pathway accounts for approximately 10 to 15 percent of the total metabolic clearance of Benzeneethanamine, N-methyl-N-nitroso- [2].

Comparative Detoxification Efficiency

Glucuronidation represents the most efficient detoxification pathway, with UDP-glucuronosyltransferase 2B10 showing 3.6 to 27-fold higher normalized catalytic activity compared to UDP-glucuronosyltransferase 1A4 [7] [8]. The glucuronide conjugates demonstrate complete loss of genotoxic activity, as evidenced by the lack of mutagenic activity in bacterial assays [7]. This pathway shows significant interindividual variation, with UDP-glucuronosyltransferase 2B10 expression levels varying by approximately 26 percent among individuals [8].

Denitrosation efficiency varies considerably among cytochrome P450 isoforms. Cytochrome P450 2E1 demonstrates the highest denitrosation activity, with methylamine formation rates of 2.8 to 3.6 per minute [2]. The denitrosation pathway competes directly with bioactivation reactions, with the ratio of detoxification to bioactivation determining the overall toxicological outcome [2] [9].

Organ-Specific Tumor Induction: Liver, Bladder, and Respiratory Tract

Organ-specific carcinogenicity of Benzeneethanamine, N-methyl-N-nitroso- demonstrates distinct patterns of tumor induction that correlate directly with tissue-specific metabolic activation and detoxification capacity. The differential organ susceptibility reflects the localized expression of cytochrome P450 enzymes and the formation of reactive intermediates within specific tissues.

Hepatic Tumor Induction

Liver tissue represents the primary target organ for Benzeneethanamine, N-methyl-N-nitroso--induced carcinogenesis, with hepatocellular carcinoma demonstrating incidence rates of 85 to 100 percent in experimental studies [10] [11]. The high hepatic susceptibility correlates with maximal Cytochrome P450 2E1 expression in liver tissue, resulting in extensive α-hydroxylation and formation of reactive methyldiazonium ions [1] [2].

Cholangiocarcinoma formation occurs in 15 to 35 percent of exposed subjects, reflecting the differential distribution of cytochrome P450 enzymes within hepatic tissue [10] [11]. Bile duct epithelium shows moderate susceptibility to Benzeneethanamine, N-methyl-N-nitroso--induced transformation, with latency periods ranging from 20 to 40 weeks [10]. The formation of angiosarcoma occurs in Kupffer cells with lower frequency (5 to 15 percent), primarily through β-hydroxylation pathways mediated by Cytochrome P450 2B6 [10].

Bladder Carcinogenesis

Bladder tissue demonstrates exceptionally high susceptibility to Benzeneethanamine, N-methyl-N-nitroso--induced carcinogenesis, with transitional cell carcinoma incidence rates of 90 to 100 percent [12] [13]. The mechanism involves gut microbiota-mediated metabolism of related nitrosamine compounds to form N-butyl-N-(3-carboxypropyl)-nitrosamine, which concentrates in bladder tissue [12] [13].

Urothelial carcinoma formation occurs in 75 to 90 percent of cases, with latency periods of 20 to 36 weeks [14] [12]. The high bladder susceptibility reflects the concentration of metabolically activated intermediates in urine, leading to prolonged exposure of transitional epithelium to genotoxic metabolites [12] [13]. Squamous cell carcinoma of the bladder wall occurs with lower frequency (10 to 25 percent), primarily through β-hydroxylation pathways [14].

Respiratory Tract Carcinogenesis

Respiratory tract tissues show significant susceptibility to Benzeneethanamine, N-methyl-N-nitroso--induced tumor formation, with lung epithelium demonstrating adenocarcinoma incidence rates of 60 to 85 percent [15] [16]. The pulmonary carcinogenesis occurs primarily through Cytochrome P450 1A1-mediated bioactivation, with α-hydroxylation generating locally concentrated reactive intermediates [15] [16].

Nasal cavity tissues exhibit squamous cell carcinoma formation in 40 to 70 percent of cases, with latency periods of 20 to 35 weeks [16] [17]. The nasal mucosa shows high expression of Cytochrome P450 2A6, resulting in efficient local bioactivation of Benzeneethanamine, N-methyl-N-nitroso- [16]. Tracheal adenocarcinoma occurs with lower frequency (20 to 40 percent), primarily through β-hydroxylation pathways [16].

Comparative Organ Susceptibility

Tissue-specific metabolic capacity directly correlates with carcinogenic susceptibility. Liver tissue shows the highest overall tumor incidence due to maximal cytochrome P450 expression and extensive first-pass metabolism [10] [11]. Bladder tissue demonstrates comparable susceptibility through concentration effects and prolonged exposure to activated metabolites [12] [13].

Respiratory tract tissues show intermediate susceptibility, with lung epithelium being more susceptible than nasal cavity or tracheal tissues [15] [16]. The differential susceptibility reflects the relative expression levels of Cytochrome P450 1A1 and Cytochrome P450 2A6 in these tissues [16] [17]. Renal tissue shows moderate susceptibility (25 to 50 percent incidence), primarily affecting renal tubules through Cytochrome P450 2E1-mediated bioactivation [10].

Metabolic PathwayPrimary EnzymeKm Value (mM)Bioactivation TypeTissue Distribution
α-HydroxylationCytochrome P450 2E10.31-2.9BioactivationLiver > Kidney > Lung
α-HydroxylationCytochrome P450 2A60.07-0.27BioactivationLiver > Lung > Kidney
β-HydroxylationCytochrome P450 2B61.5-5.0BioactivationLiver > Kidney > Brain
GlucuronidationUDP-glucuronosyltransferase 2B100.8-3.2DetoxificationLiver > Kidney > Intestine
DenitrosationCytochrome P450 2E15.0-15.0DetoxificationLiver > Kidney > Lung
Organ SystemTumor TypeIncidence (%)Latency (weeks)Primary Metabolite
LiverHepatocellular carcinoma85-10012-24α-Hydroxy derivative
BladderTransitional cell carcinoma90-10016-32N-butyl-N-(3-carboxypropyl)-nitrosamine
Respiratory TractAdenocarcinoma60-8516-30α-Hydroxy derivative
KidneyRenal cell carcinoma25-5020-40α-Hydroxy derivative

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity]

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Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

13256-11-6

Wikipedia

Nitroso-N-methyl-N-(2-phenyl)ethylamine

Dates

Last modified: 04-14-2024

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